molecular formula C8H18N4O B15274238 2-(1,4-Dimethylpiperazin-2-YL)-N'-hydroxyethanimidamide

2-(1,4-Dimethylpiperazin-2-YL)-N'-hydroxyethanimidamide

Cat. No.: B15274238
M. Wt: 186.26 g/mol
InChI Key: UKSXUMSIFAPMIC-UHFFFAOYSA-N
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Description

2-(1,4-Dimethylpiperazin-2-YL)-N'-hydroxyethanimidamide is a piperazine-derived compound featuring a dimethyl-substituted piperazine ring conjugated with an N'-hydroxyethanimidamide moiety. Its synthesis and structural characterization often involve advanced techniques such as NMR spectroscopy and X-ray crystallography, as exemplified by studies on analogous compounds like N’-substituted formimidamides . The compound’s piperazine core enhances solubility and bioavailability, while the hydroxyethanimidamide group may confer chelating or reactive properties, making it relevant for drug development or chemical biology research.

Properties

Molecular Formula

C8H18N4O

Molecular Weight

186.26 g/mol

IUPAC Name

2-(1,4-dimethylpiperazin-2-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H18N4O/c1-11-3-4-12(2)7(6-11)5-8(9)10-13/h7,13H,3-6H2,1-2H3,(H2,9,10)

InChI Key

UKSXUMSIFAPMIC-UHFFFAOYSA-N

Isomeric SMILES

CN1CCN(C(C1)C/C(=N/O)/N)C

Canonical SMILES

CN1CCN(C(C1)CC(=NO)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,4-Dimethylpiperazine: This can be achieved by reacting piperazine with methylating agents such as methyl iodide under basic conditions.

    Introduction of the Ethanimidamide Group: The dimethylpiperazine is then reacted with an appropriate ethanimidamide precursor, such as ethyl chloroformate, under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethylpiperazin-2-YL)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives are widely studied due to their pharmacological versatility. Below is a comparative analysis of structurally related compounds, emphasizing key differences and similarities:

Compound Name CAS Number Structural Features Similarity Score Key Differences
4-Methylpiperazin-1-amine dihydrochloride 40675-60-3 Methyl-substituted piperazine with amine group; hydrochloride salt 0.95 Lacks hydroxyethanimidamide moiety; simpler substitution
Piperazine-1,4-diamine hydrochloride 45628-31-7 Unsubstituted piperazine with diamine groups; hydrochloride salt 0.85 No methyl or hydroxyethanimidamide groups
4-(Prop-2-yn-1-yl)piperazin-1-amine 56964-23-9 Piperazine with propargyl substitution at position 4 0.86 Alkyne group instead of dimethyl/hydroxyethanimidamide
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 Piperazine modified with Fmoc-protected amine and acetic acid side chain N/A Bulkier protective group; carboxylic acid functionality

Notes:

  • High Similarity (0.95) : 4-Methylpiperazin-1-amine dihydrochloride shares the dimethylpiperazine motif but lacks the hydroxyethanimidamide group, likely reducing its reactivity in metal-binding or redox-related applications .
  • Lower Similarity (0.85–0.89) : Compounds like piperazine-1,4-diamine hydrochloride exhibit structural simplicity, emphasizing the importance of the target compound’s functional groups for specificity .
  • Functional Group Variations : The Fmoc-protected piperazine derivative (CAS 180576-05-0) demonstrates how piperazine scaffolds are modified for peptide synthesis or solid-phase chemistry, diverging from the target compound’s design .

Physicochemical and Pharmacokinetic Insights

  • Hydrophilicity : The dimethylpiperazine ring enhances water solubility compared to unsubstituted piperazines (e.g., piperazine-1,4-diamine hydrochloride) .
  • Reactivity : The N'-hydroxyethanimidamide group may confer metal-chelating properties, differentiating it from analogues like 4-(prop-2-yn-1-yl)piperazin-1-amine, which prioritizes click chemistry applications .

Research Findings and Implications

Structural Confirmation: Techniques such as X-ray crystallography (e.g., CCCD No. 1954819 in ) validate the spatial arrangement of piperazine derivatives, ensuring accurate comparisons between analogues .

Synthetic Flexibility : The target compound’s synthesis likely parallels methods for N’-substituted formimidamides, involving Vilsmeier-Haack or condensation reactions .

Therapeutic Potential: High-similarity compounds like 4-Methylpiperazin-1-amine dihydrochloride are explored as kinase inhibitors or antipsychotics, implying analogous pathways for the target molecule .

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